1-(3-Aminoazetidin-1-yl)-2-ethoxyethan-1-one
Overview
Description
“1-(3-Aminoazetidin-1-yl)-2-ethoxyethan-1-one” is a chemical compound . It is also known as “1-(3-Aminoazetidin-1-yl)propan-1-one hydrochloride” with a CAS Number of 2230804-31-4 . It has a molecular weight of 164.63 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula: C5H11O1N2Cl1 .Physical and Chemical Properties Analysis
“this compound” has a predicted boiling point of 241.0±33.0 °C and a predicted density of 1.131±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .Scientific Research Applications
Synthesis of Nucleoside Analogs
1-(3-Aminoazetidin-1-yl)-2-ethoxyethan-1-one has been utilized in the synthesis of novel nucleoside analogs. Researchers Hosono et al. (1994) developed enantiospecific synthesis methods for these compounds, exploring their potential as antiviral agents (Hosono et al., 1994).
Medicinal Intermediates
Yang (2009) synthesized medicinal intermediates using a compound similar to this compound. These intermediates, including 1-(diphenylmethyl)-3-aminoazetidine, were characterized for their potential in pharmaceutical applications (Yang, 2009).
Synthesis of β-Lactam Antibiotics
The compound has been instrumental in synthesizing intermediates for β-lactam antibiotics. Cainelli et al. (1998) demonstrated a practical synthesis method for a key intermediate, which is crucial in the production of these antibiotics (Cainelli et al., 1998).
Development of Azetidinone Analogues
Thomas et al. (2014) focused on designing azetidinone derivatives, including 1, 2, 4-triazole, for anti-tubercular activity. These novel analogues were evaluated for their effectiveness against tuberculosis (Thomas et al., 2014).
Ring Expansion in Organic Synthesis
Nisole et al. (1993) explored ring opening of 4-aminoazetidin-2-ones, closely related to this compound, into 4-amino-5-iminopyrrolidin-2-ones. This process is significant for developing new organic compounds (Nisole et al., 1993).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines, have been identified as high-affinity non-imidazole histamine h3 receptor agonists . The histamine H3 receptor plays a crucial role in the central nervous system, regulating the release of various neurotransmitters and modulating cognitive and sleep-wake functions .
Mode of Action
For instance, 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines, as H3 receptor agonists, bind to the receptor and mimic the action of histamine, leading to a decrease in the release of various neurotransmitters .
Biochemical Pathways
Given the potential target, it can be hypothesized that this compound may influence the histaminergic system and associated pathways, impacting neurotransmitter release and various central nervous system functions .
Pharmacokinetics
The key compound vuf16839, a non-imidazole full agonist, has been reported to have nanomolar on-target activity with weak activity on cytochrome p450 enzymes and good metabolic stability . This suggests that similar compounds may have favorable pharmacokinetic properties.
Result of Action
Based on the potential target, it can be inferred that this compound may influence neurotransmitter release and modulate various central nervous system functions .
Biochemical Analysis
Biochemical Properties
1-(3-Aminoazetidin-1-yl)-2-ethoxyethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with histamine H3 receptors, which are involved in neurotransmission . The nature of these interactions often involves binding to the active sites of these biomolecules, leading to either inhibition or activation of their functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect cyclic adenosine monophosphate (cAMP) response element-luciferase reporter gene assays, indicating its role in cell signaling . Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an agonist or antagonist, depending on the target molecule. For instance, it has been identified as a partial agonist for histamine H3 receptors, where it binds to the receptor and modulates its activity . This binding can lead to enzyme inhibition or activation and subsequent changes in gene expression.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro settings.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it has been observed to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical effects without causing harm to the organism.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of the cells, affecting their function and viability.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate its localization and accumulation in particular cellular compartments, influencing its activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is often directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity and function, as it ensures that the compound reaches its intended targets within the cell.
Properties
IUPAC Name |
1-(3-aminoazetidin-1-yl)-2-ethoxyethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-2-11-5-7(10)9-3-6(8)4-9/h6H,2-5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJHBAUASWFFGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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